An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-1H-indole-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-1H-indole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-amino-1H-indole-3-carboxylate (CAS No. 113772-14-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While this molecule holds potential as a synthetic intermediate, publicly available, experimentally determined data on its specific properties are notably scarce. This guide addresses this gap by consolidating confirmed molecular attributes, discussing the known chemical behavior of the broader class of 2-aminoindole esters, and providing robust, field-proven experimental protocols for its full characterization. Particular emphasis is placed on the inherent reactivity and stability challenges associated with this scaffold, offering researchers and drug development professionals critical insights for its effective handling, characterization, and application in synthesis.
Introduction: The Significance of the 2-Aminoindole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and clinically approved drugs.[1] The 2-aminoindole motif, in particular, presents a unique chemical architecture, featuring adjacent hydrogen bond donors that can engage with biological targets like protein kinases and phosphodiesterases.[2] Methyl 2-amino-1H-indole-3-carboxylate serves as a versatile starting material for the synthesis of more complex molecules, including 2-aminoindole-3-carboxamides, which have been explored as antitumor and antibacterial agents.[3] However, the very features that make this scaffold attractive—the electron-rich ring system and the nucleophilic amino group—also impart significant challenges in terms of stability and synthetic manipulation. Understanding its core physicochemical properties is therefore the foundational first step for any researcher aiming to incorporate this valuable synthon into a drug discovery program.
Chemical and Physical Identity
While comprehensive experimental data is limited, the fundamental identifiers for Methyl 2-amino-1H-indole-3-carboxylate have been established.
| Property | Value | Source(s) |
| CAS Number | 113772-14-8 | [1][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| IUPAC Name | Methyl 2-amino-1H-indole-3-carboxylate | [1] |
| Synonyms | 2-Amino-1H-indole-3-carboxylic acid methyl ester | [1] |
| Storage Conditions | 2-8°C, Refrigerator, Inert Atmosphere, Dark Place | [1] |
Spectroscopic and Analytical Characterization: A Practical Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For a molecule like Methyl 2-amino-1H-indole-3-carboxylate, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Features (in DMSO-d₆):
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Indole N-H: A broad singlet, typically downfield (>10 ppm).
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Aromatic Protons (H4-H7): A series of doublets and triplets between ~6.8 and 7.6 ppm, exhibiting characteristic coupling patterns of a substituted benzene ring.
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Amino (-NH₂): A broad singlet, the chemical shift of which can be highly dependent on concentration and residual water content.
-
Methyl Ester (-OCH₃): A sharp singlet around 3.8 ppm.
Expected ¹³C NMR Features (in DMSO-d₆):
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Carbonyl (C=O): A signal in the range of 165-170 ppm.
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Aromatic & Heterocyclic Carbons: Multiple signals between ~85 and 155 ppm. The carbon bearing the amino group (C2) would appear significantly upfield compared to an unsubstituted indole C2.
-
Methyl Ester (-OCH₃): A signal around 51-52 ppm.
Protocol 1: NMR Spectrum Acquisition
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Rationale: DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing exchangeable protons like N-H and NH₂.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight of the compound.
Expected Result:
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.
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Observation: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 191.21. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₀N₂O₂.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic Peaks:
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N-H Stretching: Broad peaks in the region of 3200-3500 cm⁻¹ corresponding to the indole N-H and the primary amine NH₂.
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C=O Stretching: A strong, sharp peak around 1680-1710 cm⁻¹ for the ester carbonyl group.
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C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic rings.
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C-N Stretching: Signals around 1200-1350 cm⁻¹.
Physicochemical Properties and Their Implications
Solubility Profile
While quantitative data for the methyl ester is unavailable, compounds of this class are generally expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (methanol, ethanol), and sparingly soluble in non-polar solvents like hexanes.[5] Their solubility in aqueous media is expected to be low but can be influenced by pH due to the basic amino group.
Protocol 2: Semi-Quantitative Solubility Assessment
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Solvent Selection: Prepare vials containing 1 mL of a range of solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, dichloromethane, hexane).
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Sample Addition: Add 1 mg of the compound to each vial.
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Observation (Room Temperature): Vortex each vial for 30 seconds. Visually inspect for undissolved solid. Classify as "Soluble," "Sparingly Soluble," or "Insoluble."
-
Incremental Addition: For solvents where the compound dissolved, add further 1 mg portions until a saturated solution is obtained to estimate the solubility range (e.g., >10 mg/mL).
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Causality Note: The presence of both hydrogen bond donors (NH, NH₂) and an acceptor (C=O) suggests complex interactions with protic and aprotic solvents. Poor aqueous solubility is a common challenge for drug candidates and assessing it early is critical.[4]
Melting Point
The melting point is a crucial indicator of purity. For indole derivatives, this value can vary significantly based on crystalline form and impurities. While no experimental value for the methyl ester is reported, its analogue, Ethyl 2-amino-1H-indole-3-carboxylate , has been referenced in synthetic procedures, though a specific melting point is not consistently provided, indicating it may be used crude or is difficult to purify by crystallization.[3]
Lipophilicity (LogP) and Acidity/Basicity (pKa)
-
LogP: The calculated LogP (cLogP) provides an estimate of a compound's lipophilicity. For drug development, a LogP in the range of 1-3 is often desirable for good membrane permeability. The 2-aminoindole scaffold contains both lipophilic (indole ring) and hydrophilic (amino, ester) components.
-
pKa: The 2-amino group is basic and will be protonated at physiological pH, which will significantly impact solubility, permeability, and target binding. The indole N-H is weakly acidic. Accurate determination of these values is vital for developing relevant biological assays and formulation strategies.
Reactivity and Chemical Stability: A Critical Consideration
The most significant challenge in working with 2-amino-1H-indole-3-carboxylate esters is their chemical stability. Research has shown that this scaffold is prone to degradation under both acidic and basic conditions.[3]
-
Basic Hydrolysis: Attempts to hydrolyze the ester group to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH) have been reported to fail. Instead of saponification, these conditions can lead to the opening of the indole ring, yielding highly polar degradation products.[3] This is likely due to the electron-donating effect of the 2-amino group, which can facilitate ring cleavage.
-
Acidic Conditions: Under strong acidic conditions, the parent carboxylic acid has also been shown to be inaccessible. Treatment of the tert-butyl ester analogue with acid led to decarboxylation and formation of an indolin-2-imine salt.[3]
Implications for Researchers:
-
Purification: Chromatographic purification (e.g., flash column chromatography on silica gel) should be performed with caution, using neutral solvent systems where possible.
-
Synthesis: Subsequent synthetic steps should avoid harsh acidic or basic reagents. Protecting the indole nitrogen or the 2-amino group may be necessary, but deprotection can also be challenging.[3]
-
Storage: The compound should be stored under an inert atmosphere, refrigerated, and protected from light to minimize degradation over time.
Experimental and Logical Workflows (Visualized)
To ensure the quality and integrity of Methyl 2-amino-1H-indole-3-carboxylate for use in research, a systematic characterization workflow is essential.
Caption: Workflow for Physicochemical Characterization.
Caption: Key Functional Groups and Their Physicochemical Influence.
Conclusion
Methyl 2-amino-1H-indole-3-carboxylate is a synthetic building block with clear potential for applications in drug discovery, stemming from the privileged nature of the 2-aminoindole scaffold. However, this guide highlights a critical gap in the scientific literature regarding its specific, experimentally-verified physicochemical properties. Researchers should be aware that while the basic molecular identity is confirmed, properties such as melting point, solubility, and spectral characteristics must be determined empirically for each new batch. Crucially, the inherent chemical instability of the 2-aminoindole ester system, particularly its susceptibility to ring-opening under basic conditions, necessitates careful handling and the use of mild reaction conditions in any synthetic application. The protocols and workflows provided herein serve as a robust framework for the thorough characterization required to confidently use this compound in a research and development setting.
References
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Riseley, R. et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. [Link]
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Pharmaffiliates. (n.d.). Methyl 2-aminoindole-3-carboxylate. Retrieved from [Link]
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Wang, L. et al. (2013). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. [Link]
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Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022). Pharmaceutics. [Link]
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Maggi, R. et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]
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Govindasami, P. et al. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry. [Link]
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Shestakova, A. S. et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry. [Link]
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